molecular formula C16H25BN2O2 B6338134 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096339-12-5

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338134
CAS No.: 2096339-12-5
M. Wt: 288.2 g/mol
InChI Key: KVLOTTZMTVNNFB-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is an organic compound with the molecular formula C16H25BN2O2 and a molecular weight of 288.2 g/mol. This compound is widely used in scientific experiments due to its unique properties and is particularly notable for its role in Suzuki–Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be achieved through several methods:

    Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom with a metal, followed by borylation to introduce the boronic acid pinacol ester group.

    Palladium-Catalyzed Cross-Coupling: This method uses palladium catalysts to couple halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.

    Iridium or Rhodium Catalyzed C-H or C-F Borylation: This approach involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most common reaction, where the compound is used to form carbon-carbon bonds under mild and functional group tolerant conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Common Reagents and Conditions

    Suzuki–Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be employed.

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .

Scientific Research Applications

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules, including inhibitors for various enzymes.

    Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: The compound is used in the production of advanced materials and fine chemicals.

Mechanism of Action

The primary mechanism of action for 4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridineboronic acid pinacol ester
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester

Uniqueness

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is unique due to its cyclopentylamino group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions where other boronic esters may not perform as well.

Biological Activity

4-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, particularly in the context of enzyme inhibition and therapeutic applications. The following sections detail its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C11_{11}H16_{16}BNO2_2
  • Molecular Weight : 205.06 g/mol
  • IUPAC Name : this compound
  • CAS Number : 181219-01-2
  • Solubility : Insoluble in water

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Boronic Acid : Starting from 4-(Cyclopentylamino)pyridine, the boronic acid moiety is introduced via a borylation reaction.
  • Pinacol Ester Formation : The resulting boronic acid is then converted into its pinacol ester using pinacol as a reagent under acidic conditions.

Enzyme Inhibition

Boronic acids, including this compound, are known for their ability to inhibit proteasomes and other enzymes. Notably:

  • DYRK1A Inhibition : Research indicates that derivatives of pyridine boronic acids can inhibit DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), which is implicated in various diseases, including Alzheimer's disease and cancer .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity through:

  • Targeting Proteasomal Pathways : Similar compounds have shown efficacy in inhibiting proteasome activity, leading to apoptosis in cancer cells .
  • Synergistic Effects with Other Drugs : Case studies have demonstrated enhanced efficacy when used in combination with established chemotherapeutics like bortezomib .

Case Studies and Research Findings

StudyPurposeFindings
Study on DYRK1A inhibitorsTo evaluate the effectiveness of novel pyridazine derivativesCompounds showed significant inhibition of DYRK1A with IC50_{50} values in the low micromolar range .
Anticancer activity assessmentTo investigate the cytotoxic effects on various cancer cell linesThe compound exhibited selective cytotoxicity against multiple myeloma cells, with an IC50_{50} value comparable to bortezomib .
Combination therapy researchTo assess the impact of combining this compound with other anticancer agentsEnhanced antitumor activity was observed, indicating potential for use in combination therapies .

Properties

IUPAC Name

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-10-9-14(13)19-12-7-5-6-8-12/h9-12H,5-8H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLOTTZMTVNNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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